molecular formula C8H18N2O B14622364 3-[(E)-Methyldiazenyl]heptan-3-ol CAS No. 57910-20-0

3-[(E)-Methyldiazenyl]heptan-3-ol

Cat. No.: B14622364
CAS No.: 57910-20-0
M. Wt: 158.24 g/mol
InChI Key: JVSNFGJACICQCL-UHFFFAOYSA-N
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Description

3-[(E)-Methyldiazenyl]heptan-3-ol is a structurally unique compound featuring a heptan-3-ol backbone with a methyldiazenyl (N=N–CH₃) substituent at the 3-position. The diazenyl group may confer redox activity or photoresponsive behavior, while the tertiary alcohol moiety could influence solubility and hydrogen-bonding interactions. This compound’s hybrid structure positions it between aliphatic alcohols and nitrogen-containing heterocycles, warranting comparative analysis with related compounds.

Properties

CAS No.

57910-20-0

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(methyldiazenyl)heptan-3-ol

InChI

InChI=1S/C8H18N2O/c1-4-6-7-8(11,5-2)10-9-3/h11H,4-7H2,1-3H3

InChI Key

JVSNFGJACICQCL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(N=NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-Methyldiazenyl]heptan-3-ol typically involves the diazotization of an appropriate amine precursor followed by a coupling reaction with a heptanol derivative. The reaction conditions often require a controlled temperature environment and the presence of catalysts to facilitate the formation of the methyldiazenyl group.

Industrial Production Methods

Industrial production of 3-[(E)-Methyldiazenyl]heptan-3-ol may involve large-scale diazotization processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-Methyldiazenyl]heptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The methyldiazenyl group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[(E)-Methyldiazenyl]heptan-3-one.

    Reduction: Formation of 3-[(E)-Methyldiazenyl]heptan-3-amine.

    Substitution: Formation of various substituted heptanol derivatives.

Scientific Research Applications

3-[(E)-Methyldiazenyl]heptan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-Methyldiazenyl]heptan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methyldiazenyl group can participate in electron transfer reactions, influencing the activity of these targets. The hydroxyl group may also play a role in hydrogen bonding and other interactions that modulate the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 6-Methylheptan-3-ol

6-Methylheptan-3-ol (C₈H₁₈O) shares the heptan-3-ol backbone but substitutes a methyl group at the 6-position instead of a diazenyl group. Key differences include:

  • Applications : 6-Methylheptan-3-ol is primarily studied for its physicochemical properties, while the diazenyl group in 3-[(E)-Methyldiazenyl]heptan-3-ol could enable applications in catalysis or materials science.

Heterocyclic Derivatives: Azabicycloheptan-3-ol Compounds

Compounds like azabicyclo[2.2.1]heptan-3-ol (from ) share a bicyclic framework but differ in substituents and nitrogen placement. Comparisons include:

  • Reactivity : The diazenyl group in the target compound may exhibit reversible isomerization (E/Z), while azabicyclo derivatives are constrained by rigid ring systems, limiting conformational flexibility .
  • Synthetic Utility : Azabicyclo compounds are often used as chiral scaffolds in pharmaceuticals, whereas the target compound’s linear structure and diazenyl group may favor coordination chemistry or polymer synthesis.

Terpenoid Alcohols: Borneol and Camphor

Borneol (C₁₀H₁₈O) and camphor (C₁₀H₁₆O) are bicyclic monoterpenes with established biological activity (). Contrasts with 3-[(E)-Methyldiazenyl]heptan-3-ol include:

  • Biosynthesis : Borneol is enzymatically oxidized to camphor, while the target compound’s synthesis likely involves diazenylation of heptan-3-ol precursors .
  • Applications : Borneol and camphor are used medically (e.g., anti-inflammatory agents), whereas the diazenyl group in the target compound may prioritize industrial or catalytic roles.

Data Table: Comparative Properties of Related Compounds

Compound Molecular Formula Key Functional Groups Applications Safety Notes
3-[(E)-Methyldiazenyl]heptan-3-ol C₈H₁₆N₂O Tertiary alcohol, diazenyl Catalysis, materials Limited data; potential reactivity risks
6-Methylheptan-3-ol C₈H₁₈O Tertiary alcohol Physicochemical studies Not for fragrance/flavor use
Azabicyclo[2.2.1]heptan-3-ol C₇H₁₃NO Bicyclic tertiary alcohol Pharmaceuticals Depends on substituents
Borneol C₁₀H₁₈O Bicyclic tertiary alcohol Medical (anti-inflammatory) Generally recognized as safe

Research Findings and Implications

  • Reactivity : The diazenyl group in 3-[(E)-Methyldiazenyl]heptan-3-ol may enable photoisomerization or redox cycling, unlike 6-methylheptan-3-ol’s inert methyl group .
  • Synthetic Pathways: The target compound’s synthesis could draw from diazenylation techniques used for azo dyes, diverging from terpenoid biosynthesis pathways .

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